Product packaging for 2,4-Dichloro-5-cyclohexylpyrimidine(Cat. No.:)

2,4-Dichloro-5-cyclohexylpyrimidine

Cat. No.: B6649857
M. Wt: 231.12 g/mol
InChI Key: AKLCEUWGFZZVJF-UHFFFAOYSA-N
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Description

Significance of Dihalopyrimidines as Versatile Scaffolds in Organic Synthesis

Dihalopyrimidines are a class of heterocyclic compounds characterized by a pyrimidine (B1678525) ring substituted with two halogen atoms. These molecules are highly valued in organic synthesis due to the reactivity of the carbon-halogen bonds. The two chlorine atoms in structures like 2,4-dichloropyrimidine (B19661) can be selectively displaced by a wide variety of nucleophiles, allowing for the construction of a diverse array of more complex molecules. This stepwise and often regioselective reactivity makes dihalopyrimidines powerful building blocks for creating libraries of compounds for screening in drug discovery and materials science. The differential reactivity of the chlorine atoms at the 2- and 4-positions, influenced by the electronic effects of the ring nitrogen atoms, provides a sophisticated level of control for synthetic chemists.

Strategic Position of 2,4-Dichloro-5-cyclohexylpyrimidine (B6257276) within Heterocyclic Chemistry

The strategic importance of this compound in heterocyclic chemistry stems from the unique combination of its functional groups. The 2,4-dichloropyrimidine core provides the reactive handles for synthetic diversification, as is characteristic of dihalopyrimidines. The introduction of a bulky, lipophilic cyclohexyl group at the 5-position, however, distinguishes it from simpler analogs like 2,4-dichloropyrimidine. This substituent can influence the compound's solubility, crystal packing, and, most importantly, its interaction with biological targets. In the context of medicinal chemistry, the cyclohexyl moiety can serve as a key pharmacophoric element, potentially fitting into hydrophobic pockets of enzymes or receptors.

While detailed public research on this specific molecule is not abundant, its structural motifs are present in compounds investigated for various biological activities. For instance, the broader class of substituted pyrimidines has been explored for their potential as kinase inhibitors, which are crucial in cancer therapy. A study in ACS Omega on diaminopyrimidine FLT3 inhibitors for acute myeloid leukemia highlights the importance of the pyrimidine scaffold and the systematic variation of substituents at the 2- and 4-positions, often starting from a 2,4-dichloropyrimidine precursor. acs.org The cyclohexyl group in this compound could offer a unique steric and electronic profile in such applications.

Scope and Research Trajectories for this compound

The future research directions for this compound are likely to be centered on its utility as a synthetic intermediate for creating novel, biologically active molecules. The primary research trajectory would involve the selective nucleophilic substitution of its two chlorine atoms. This could lead to the synthesis of new libraries of 2,4-disubstituted-5-cyclohexylpyrimidines.

Key areas of exploration could include:

Medicinal Chemistry: Investigating the potential of its derivatives as inhibitors of protein kinases, proteases, or other enzymes implicated in disease. The cyclohexyl group could be pivotal in achieving target-specific binding.

Agrochemicals: Developing new herbicides or fungicides, as the pyrimidine core is a known toxophore in many commercially successful agrochemicals.

Materials Science: Exploring the use of its derivatives in the creation of novel organic materials with specific electronic or photophysical properties.

While specific data on this compound is limited, its structural components suggest a promising future in these research domains. A crucial first step for many of these applications would be the detailed characterization of its reactivity and the development of efficient and selective synthetic methodologies for its derivatization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Cl2N2 B6649857 2,4-Dichloro-5-cyclohexylpyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-cyclohexylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLCEUWGFZZVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CN=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reactivity and Mechanistic Investigations of 2,4 Dichloro 5 Cyclohexylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing chloropyrimidines. For 2,4-dichloropyrimidine (B19661) derivatives, the reaction involves the displacement of one or both chlorine atoms by a nucleophile. The inherent electronic asymmetry of the pyrimidine (B1678525) ring, coupled with the influence of substituents, leads to complex and often highly regioselective outcomes.

The reaction of nucleophiles with 2,4-dichloropyrimidines can potentially yield two different monosubstituted isomers, resulting from attack at the C-2 or C-4 position. Generally, nucleophilic substitution on 2,4-dichloropyrimidines is selective for the C-4 position. wuxiapptec.com However, this selectivity is not absolute and can be influenced by several factors, sometimes leading to C-2 selective displacement or the formation of product mixtures. wuxiapptec.com

The regiochemical outcome of SNAr reactions on 2,4-dichloropyrimidines is governed by a combination of electronic and steric effects. wuxiapptec.com

Electronic Factors: From an electronic standpoint, the C-4 position is generally more reactive toward nucleophiles than the C-2 position. stackexchange.com This preference is often explained using frontier molecular orbital (FMO) theory, which suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 carbon compared to the C-2 carbon. stackexchange.comresearchgate.net This makes the C-4 position more electrophilic and thus more susceptible to nucleophilic attack. The presence of two adjacent nitrogen atoms can create repulsion with an incoming electron-rich nucleophile, which would be more pronounced at the C-2 position. stackexchange.com The stability of the Meisenheimer intermediate formed during the reaction also plays a role; resonance analysis shows that the intermediate from a C-4 attack is effectively stabilized. stackexchange.com However, strong electron-donating or electron-withdrawing groups on the pyrimidine ring can alter the electronic distribution and reverse this inherent selectivity. wuxiapptec.com For instance, an electron-donating group at the C-6 position can make the SNAr reaction proceed preferentially at C-2. wuxiapptec.com

Steric Factors: Steric hindrance can significantly impact the accessibility of the C-2 and C-4 positions. numberanalytics.com Bulky substituents on the pyrimidine ring can impede the approach of a nucleophile to an adjacent position. wuxiapptec.comnumberanalytics.com Similarly, bulky nucleophiles may face greater steric hindrance when attacking the more sterically crowded position, influencing the final product ratio. numberanalytics.com This interplay between electronics and sterics is crucial for predicting the reaction's regioselectivity. wuxiapptec.com

Substituents at the C-5 position play a critical role in directing the regioselectivity of SNAr reactions. wuxiapptec.comnih.gov An electron-withdrawing group (EWG) at the C-5 position generally enhances the inherent preference for substitution at the C-4 position. nih.govresearchgate.net

In the case of 2,4-dichloro-5-cyclohexylpyrimidine (B6257276), the cyclohexyl group is sterically bulky and weakly electron-donating. The steric bulk of the cyclohexyl group at C-5 is expected to hinder nucleophilic attack at the adjacent C-4 position. wuxiapptec.com This steric impediment could counteract the intrinsic electronic preference for C-4 attack, potentially increasing the yield of the C-2 substituted product compared to reactions with a smaller, less bulky C-5 substituent. While the electronic effect of the alkyl (cyclohexyl) group is minor, the steric influence is significant and can be a determining factor in the regiochemical outcome, especially with larger nucleophiles. wuxiapptec.com

The nature of the attacking nucleophile is a powerful tool for controlling regioselectivity, sometimes even overriding the inherent electronic and steric preferences of the pyrimidine substrate.

A remarkable example is the reaction of 5-substituted-2,4-dichloropyrimidines with tertiary amines. While primary and secondary amines typically favor attack at the C-4 position (especially with an EWG at C-5), tertiary amines exhibit excellent and reversed selectivity for the C-2 position. nih.govresearchgate.netresearchgate.net This reaction proceeds through an initial C-2 substitution to form a quaternary ammonium (B1175870) intermediate, which then undergoes an in situ N-dealkylation to yield the formal product of a secondary amine reaction at the C-2 position. nih.govresearchgate.net This provides a practical and synthetically valuable route to 2-amino-4-chloropyrimidine (B19991) structures that are otherwise difficult to access. nih.govresearchgate.net

Other nucleophiles can also exhibit unique selectivity. For example, in related systems, alkoxides and formamide (B127407) anions have been shown to favor C-2 substitution due to specific hydrogen bonding interactions with substituents on the pyrimidine ring. wuxiapptec.comwuxiapptec.com This highlights that specific interactions between the nucleophile and the substrate can be a dominant factor in determining the site of substitution.

Table 1: Regioselectivity of SNAr Reactions on 2,4-Dichloropyrimidines

C-5 Substituent Nucleophile Major Product Position Primary Influencing Factor Reference(s)
Electron-Withdrawing Secondary Amine C-4 Electronics (EWG at C-5) nih.gov, researchgate.net
Electron-Withdrawing Tertiary Amine C-2 Nucleophile Character (dealkylation) nih.gov, researchgate.net, researchgate.net

The regioselectivity in SNAr reactions of dichloropyrimidines is typically under kinetic control, meaning the product ratio is determined by the relative rates of reaction at the C-2 and C-4 positions. The rate is, in turn, dependent on the activation energy (energy barrier) of the rate-determining step, which is usually the formation of the Meisenheimer complex.

Quantum mechanical (QM) calculations have become an invaluable tool for predicting and rationalizing these outcomes by computing the energy profiles of the competing reaction pathways. wuxiapptec.com A lower calculated energy barrier for the transition state (TS) indicates a faster reaction and, therefore, the major product. For example, in the reaction of a 2,4-dichloropyrimidine with a C-6 electron-donating group, the calculated energy of the C-4 transition state was found to be higher than that of the C-2 transition state, correctly predicting the observed C-2 selectivity. wuxiapptec.com In another study on 2-MeSO₂-4-chloropyrimidine reacting with a formamide anion, the calculated energy barrier for C-2 substitution was ~8.75 kcal/mol, while the barrier for C-4 substitution was significantly higher at ~14.71 kcal/mol. wuxiapptec.comwuxiapptec.com This difference in activation energy of nearly 6 kcal/mol explains the experimentally observed exclusive C-2 substitution. wuxiapptec.comwuxiapptec.com Such studies demonstrate that the regioselectivity is a direct consequence of the relative thermodynamic stabilities of the competing transition states.

Table 2: Calculated Energy Barriers for Competing SNAr Pathways in Substituted Pyrimidines

Pyrimidine Substrate Nucleophile Pathway Calculated Activation Energy (kcal/mol) Predicted Selectivity Reference(s)
2-MeSO₂-4-chloropyrimidine Formamide Anion C-2 Attack ~8.75 C-2 wuxiapptec.com, wuxiapptec.com
2-MeSO₂-4-chloropyrimidine Formamide Anion C-4 Attack ~14.71 - wuxiapptec.com, wuxiapptec.com
2,4-dichloro-6-methoxypyrimidine Amine C-2 Attack Lower C-2 wuxiapptec.com

Regioselectivity in SNAr Reactions of Dichloropyrimidines at C-2 and C-4 Positions

Transition Metal-Catalyzed Coupling Reactions

Beyond SNAr, transition metal-catalyzed cross-coupling reactions are essential for C-C and C-N bond formation on the pyrimidine core. The regioselectivity of these reactions on substrates like this compound is also a key consideration.

Different catalytic systems exhibit distinct preferences for the C-2 versus the C-4 position.

Suzuki and Stille Couplings: In palladium-catalyzed Suzuki and Stille reactions, there is a strong preference for coupling at the C-4 position of 2,4-dichloropyrimidines. acs.org This high regioselectivity allows for the sequential and controlled introduction of different substituents at the C-4 and then C-2 positions.

Sonogashira Coupling: In contrast, palladium-catalyzed Sonogashira reactions often show little difference in reactivity between the C-2 and C-4 chloro-substituents, potentially leading to mixtures of products in monosubstitution reactions. acs.org

Buchwald-Hartwig Amination: Palladium-catalyzed amination reactions also tend to be highly regioselective, strongly favoring substitution at the C-4 position. acs.org

This differential reactivity under various catalytic conditions provides synthetic chemists with a versatile toolkit for the selective functionalization of the 2,4-dichloropyrimidine scaffold. For this compound, it can be expected that Suzuki, Stille, and Buchwald-Hartwig reactions would primarily yield the C-4 coupled product, while Sonogashira coupling might require careful optimization to achieve high selectivity.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2,4-Dichloropyrimidine
2-Amino-4,6-dichloropyrimidine
2-MeSO₂-4-chloropyrimidine
2,4-dichloro-6-methoxypyrimidine
2,4,6-trichloropyrimidine
2-chloro-4-tetrafluorophenoxypyrymidine
4,6-dichloropyrimidine
2,4-dichloro-5-trimethylsilylpyrimidine
6-(4-fluorophenyl)-2,4-dichloropyrimidine
2,4-dichloro-5-nitropyrimidine
2-amino-4,6-dichloropyrimidine-5-carbaldehyde
4,6-dihydroxypyrimidine
2-chloro-4-anilinoquinazolines
2,4-dichloroquinazoline (B46505)
Aniline
N-methylaniline
Diethylamine
Triethylamine
Morpholine
N-methylbenzylamine
N-methyl-N-cyclohexyl-2-pyrimidinamine
N,N-dimethyl-2-pyrimidinamine
Benzylproline
Piperidine
2,4-dinitrophenyl halides
Toluene
Mesitylene
Anisole
4-nitrophenyl 2,4,6-trinitrophenyl ether
2,4,6-trinitrodiphenylamine
1-chloro-2,4-dinitrobenzene
1-fluoro-2,4-dinitrobenzene

Suzuki Coupling Reactions with Chlorine Substituents

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and its application to 2,4-dichloropyrimidines, including the 5-cyclohexyl derivative, has been a key area of focus. researchgate.netyoutube.comresearchgate.net A critical aspect of these reactions is the regioselectivity, which is dictated by the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring.

Generally, the C4 position is more susceptible to palladium-catalyzed Suzuki coupling than the C2 position. researchgate.netnih.gov This preference is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-chlorine bond. researchgate.net This inherent reactivity difference allows for the sequential and regioselective introduction of different aryl or vinyl groups. acs.org For instance, a one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed, enabling the efficient synthesis of diarylated pyrimidines. researchgate.netnih.gov The choice of solvent is crucial in these reactions, with alcoholic solvent mixtures often providing higher reactivity at lower temperatures compared to polar aprotic solvents. researchgate.netnih.gov

Microwave irradiation has also been employed to enhance the efficiency of Suzuki couplings with 2,4-dichloropyrimidines, leading to good to excellent yields of C4-substituted products in short reaction times and with very low catalyst loading. dntb.gov.ua

Table 1: Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidines

Reactant Catalyst System Conditions Major Product Regioselectivity (C4:C2) Reference
2,4-Dichloropyrimidine Pd(PPh3)4 / K2CO3 Toluene/EtOH/H2O, 80 °C 4-Aryl-2-chloropyrimidine High researchgate.net
2,4-Dichloropyrimidine Pd(OAc)2 / SPhos Dioxane/H2O, 100 °C 4-Aryl-2-chloropyrimidine >95:5 organic-chemistry.org
2,4-Dichloropyrimidine Microwave, Pd(PPh3)4 1,4-Dioxane, K3PO4 4-Aryl-2-chloropyrimidine Good to Excellent dntb.gov.ua
2,4-Dichloropyrimidine Pd/IPr THF, KF 4-Aryl-2-chloropyrimidine ~10:1 nih.gov

Other Cross-Coupling Methodologies for Functionalization

Beyond the Suzuki coupling, other palladium-catalyzed cross-coupling reactions have been successfully applied to functionalize the 2,4-dichloropyrimidine scaffold. These methods expand the range of substituents that can be introduced, offering access to a diverse array of derivatives.

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the dichloropyrimidine and terminal alkynes. researchgate.netwikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the Sonogashira reaction can exhibit regioselectivity, although in some cases, little difference in reactivity between the C2 and C4 positions has been observed. acs.org However, by carefully controlling the reaction conditions, it is possible to achieve selective substitution. researchgate.net

Buchwald-Hartwig Amination: This powerful method facilitates the synthesis of aminopyrimidines through the palladium-catalyzed coupling of amines with the dichloropyrimidine. wikipedia.orgorganic-chemistry.orglibretexts.org The regioselectivity of this reaction can be influenced by the nature of the amine and the reaction conditions. For instance, a highly regioselective amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors the formation of the C4-substituted product. acs.org In some cases, the use of specific ligands or even non-catalyzed SNAr conditions can lead to selective amination at the C2 position. mit.edu

Kumada and Negishi Couplings: These reactions, utilizing organomagnesium and organozinc reagents respectively, provide alternative routes for the introduction of alkyl and aryl groups at the C4 position of dichloropyridines, a related class of compounds. nih.gov These methods can be particularly useful for installing groups that are challenging to introduce via Suzuki coupling. nih.gov

Electrophilic Reactions on the Pyrimidine Core

The pyrimidine ring in this compound is generally electron-deficient, making it less susceptible to classical electrophilic aromatic substitution. However, the presence of activating groups can facilitate such reactions. For pyrimidines bearing electron-donating substituents, electrophilic substitutions like halogenation, nitration, and Vilsmeier formylation can occur, typically at the C5 position. growingscience.comjocpr.com In the case of this compound, the C5 position is already substituted. Therefore, electrophilic attack on the pyrimidine ring itself is less common. Instead, electrophilic reactions may target the nitrogen atoms of the pyrimidine ring or substituents attached to it. For instance, nitrosation of pyrimidines bearing amino groups at the C4 and C6 positions has been shown to occur at the exocyclic amino group rather than the C5 position of the pyrimidine ring. researchgate.net

Reductive Transformations and Hydrogenation Studies

The chlorine substituents on the this compound ring can be removed through reductive processes, most notably catalytic hydrogenation. tiktok.comyoutube.com This transformation is a valuable tool for accessing dechlorinated pyrimidine derivatives. The selective reduction of one chlorine atom over the other can be challenging but may be achieved under carefully controlled conditions.

Catalytic hydrogenation typically employs a noble metal catalyst, such as palladium or platinum, on a solid support like carbon, in the presence of hydrogen gas. nih.gov The reaction proceeds via the adsorption of the substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. tiktok.com The conditions for these reactions, including solvent, temperature, and pressure, can be optimized to achieve the desired outcome. For example, the selective hydrogenation of p-chloronitrobenzene to p-chloroaniline has been extensively studied, highlighting the potential for chemoselective reductions in the presence of other reducible functional groups. nih.gov

Derivatization Strategies and Scaffold Modification of 2,4 Dichloro 5 Cyclohexylpyrimidine

Synthesis of Mono- and Disubstituted Pyrimidine (B1678525) Derivatives via Selective Transformations

The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is a key feature that allows for the selective synthesis of mono- and disubstituted derivatives. The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions is influenced by both electronic and steric factors. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position in 2,4-dichloropyrimidines. However, the nature of the substituent at the C5 position and the specific reaction conditions can modulate this selectivity.

In the case of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, nucleophilic attack by secondary amines typically occurs preferentially at the C4 position. nih.gov This selectivity is attributed to the greater electron deficiency at this position. Conversely, the use of tertiary amine nucleophiles can lead to a remarkable reversal of selectivity, favoring substitution at the C2 position. nih.govresearchgate.net This is often followed by an in situ N-dealkylation to yield the C2-aminated product. nih.gov While specific studies on the 5-cyclohexyl derivative are not extensively detailed in the provided search results, the general principles of reactivity for 5-substituted-2,4-dichloropyrimidines provide a framework for predicting its behavior.

Introduction of Diverse Functional Groups

The chlorine atoms of 2,4-dichloro-5-cyclohexylpyrimidine (B6257276) serve as excellent leaving groups, facilitating the introduction of a wide variety of functional groups through nucleophilic substitution reactions. This allows for the fine-tuning of the molecule's physicochemical properties and the exploration of its structure-activity relationships in various applications.

Amination Reactions

Amination is one of the most explored transformations of 2,4-dichloropyrimidines, leading to the synthesis of compounds with significant biological potential. The reaction of this compound with various primary and secondary amines can yield a range of mono- and di-aminated products.

The regioselectivity of amination can be controlled by the choice of the amine and the reaction conditions. For instance, the reaction with a secondary amine under standard conditions would be expected to yield the 4-amino-2-chloro-5-cyclohexylpyrimidine as the major product. Subsequent reaction with a different amine would then lead to a 2,4-diaminopyrimidine (B92962) with different substituents at each position. The use of tertiary amines as nucleophiles offers a pathway to selectively obtain 2-amino-4-chloro-5-cyclohexylpyrimidine derivatives. nih.govresearchgate.net

Reactant 1Reactant 2Product(s)Notes
2,4-Dichloro-5-nitropyrimidineDiethylamine4-(Diethylamino)-2-chloro-5-nitropyrimidineIllustrates typical C4 selectivity with secondary amines for a related compound. researchgate.net
2,4-Dichloro-5-nitropyrimidineTriethylamine2-(Diethylamino)-4-chloro-5-nitropyrimidineDemonstrates C2 selectivity with tertiary amines for a related compound. researchgate.net

This table illustrates the general regioselectivity observed in the amination of 5-substituted-2,4-dichloropyrimidines, which can be extrapolated to the 5-cyclohexyl derivative.

Alkoxylation and Thiolation Reactions

Similar to amination, the chlorine atoms of this compound can be displaced by oxygen and sulfur nucleophiles to introduce alkoxy and thioether moieties. These reactions broaden the chemical space accessible from this starting material.

Alkoxylation is typically achieved by reacting the dichloropyrimidine with an alcohol in the presence of a base. The regioselectivity often favors substitution at the C4 position. For example, a patent describes the synthesis of 2,4-dichloro-5-methoxypyrimidine (B27636) from 2,4-dihydroxy-5-methoxypyrimidine, highlighting the accessibility of such derivatives. google.com Thiolation reactions, using thiols or their corresponding thiolates, proceed in a similar fashion and are valuable for introducing sulfur-containing functional groups.

Starting MaterialReagentProductReference
2,4-Dihydroxyl-5-methoxy pyrimidinePhosphorus oxychloride, Toluene, Triethylamine2,4-Dichloro-5-methoxy pyrimidine google.com

This table provides an example of a related synthesis for an alkoxy-substituted dichloropyrimidine, indicating the feasibility of such transformations.

Construction of Complex Polycyclic and Fused Heterocyclic Systems

The di-functional nature of this compound makes it an excellent precursor for the construction of more complex molecular architectures, including fused heterocyclic systems. These fused rings often lead to compounds with unique three-dimensional shapes and biological activities.

A common strategy involves the sequential substitution of the two chlorine atoms with nucleophiles that can then undergo an intramolecular cyclization reaction. For instance, reaction with a binucleophile, such as a hydrazine (B178648) or a substituted aminouracil, can lead to the formation of pyrimido[4,5-d]pyrimidine (B13093195) scaffolds. researchgate.netresearchgate.net These fused systems are of significant interest in medicinal chemistry. The synthesis of pyrimido[4,5-d]pyrimidine derivatives has been reported from various pyrimidine precursors, demonstrating the versatility of this approach to generate structural diversity. researchgate.netresearchgate.netresearcher.lifenih.gov

Generation of Libraries of Pyrimidine Analogues for Research

The straightforward and often regioselective reactivity of this compound makes it an ideal starting material for the generation of libraries of pyrimidine analogues for high-throughput screening in drug discovery and materials science research. By systematically reacting the parent compound with a diverse set of amines, alcohols, thiols, and other nucleophiles, a large number of structurally related compounds can be synthesized.

This library approach allows for the rapid exploration of the structure-activity relationship of the pyrimidine scaffold. The ability to selectively introduce different functional groups at the C2 and C4 positions, combined with the presence of the constant cyclohexyl group at C5, enables a focused investigation of the impact of substituents on the desired properties.

Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In a hypothetical ¹H NMR spectrum of 2,4-dichloro-5-cyclohexylpyrimidine (B6257276), the following signals would be anticipated:

Pyrimidine (B1678525) Ring Proton: A singlet for the proton at the C6 position of the pyrimidine ring. Its chemical shift would likely appear in the aromatic region, downfield due to the electronegativity of the adjacent nitrogen atoms and chlorine substituents. For comparison, the C6-H proton in 2,4-dichloropyrimidine (B19661) appears around δ 8.6 ppm.

Cyclohexyl Protons: A series of multiplets in the upfield region (typically δ 1.0-3.0 ppm) corresponding to the protons of the cyclohexyl group. The proton attached to the carbon directly bonded to the pyrimidine ring (the methine proton) would be expected to be the most downfield of the cyclohexyl signals due to the influence of the aromatic ring. The remaining methylene (B1212753) protons of the cyclohexyl ring would appear as complex overlapping multiplets.

A hypothetical data table for the ¹H NMR spectrum is presented below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Predicted)
~8.6s1HH-6 (pyrimidine)
~2.5-2.8m1HCH (cyclohexyl, C1')
~1.2-2.0m10HCH₂ (cyclohexyl)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for each carbon atom would be expected. libretexts.org The chemical shifts of carbons in the pyrimidine ring are significantly influenced by the electronegative nitrogen atoms and chlorine substituents, causing them to appear downfield. libretexts.org Quaternary carbons, those not bonded to any hydrogens, typically show weaker signals. youtube.com

A predicted ¹³C NMR data table is as follows:

Chemical Shift (δ, ppm)Assignment (Predicted)
>160C-2, C-4 (pyrimidine)
~155C-6 (pyrimidine)
~130C-5 (pyrimidine)
~35-45C-1' (cyclohexyl)
~25-35C-2', C-3', C-4', C-5', C-6' (cyclohexyl)

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign the proton and carbon signals, especially for the complex multiplet system of the cyclohexyl group, advanced NMR techniques would be indispensable.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish correlations between coupled protons, helping to trace the connectivity within the cyclohexyl ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons and with carbons two or three bonds away, respectively. This would be crucial for assigning the specific carbons of the cyclohexyl ring and confirming the attachment point to the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would reveal through-space interactions between protons. It could be used to confirm the spatial proximity between the C6-H of the pyrimidine ring and the protons on the cyclohexyl ring, further solidifying the structural assignment.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:

C-H stretching: Vibrations for the aromatic C-H of the pyrimidine ring (around 3000-3100 cm⁻¹) and the aliphatic C-H of the cyclohexyl group (typically below 3000 cm⁻¹).

C=C and C=N stretching: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine ring.

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the two chlorine atoms attached to the pyrimidine ring.

A summary of expected IR absorptions is provided in the table below.

Wavenumber (cm⁻¹)IntensityAssignment (Predicted)
~3050Medium-WeakAromatic C-H stretch
~2850-2950StrongAliphatic C-H stretch
~1400-1600Medium-StrongC=C and C=N ring stretching
~600-800StrongC-Cl stretch

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₁Cl₂N₂), the molecular ion peak (M⁺) would be expected, showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

The fragmentation pattern would likely involve the loss of the cyclohexyl group, the chlorine atoms, and fragmentation of the pyrimidine ring. libretexts.org Key predicted fragments are listed in the table below.

m/z (mass-to-charge ratio)Fragment (Predicted)
230/232/234[M]⁺ (Molecular ion)
147/149[M - C₆H₁₁]⁺
195/197[M - Cl]⁺

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. wikipedia.org If single crystals of this compound could be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: The exact geometry of the pyrimidine ring and the cyclohexyl substituent.

Conformation: The preferred orientation of the cyclohexyl ring relative to the pyrimidine ring in the solid state.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any potential π-stacking of the pyrimidine rings or other non-covalent interactions.

Without experimental data, a detailed analysis of the crystal structure remains speculative.

Computational Chemistry and Theoretical Studies of 2,4 Dichloro 5 Cyclohexylpyrimidine

Quantum Mechanical (QM) Analysis of Reactivity and Regioselectivity

Quantum mechanical calculations are fundamental to predicting how 2,4-dichloro-5-cyclohexylpyrimidine (B6257276) will behave in chemical reactions. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. This information is key to understanding its reactivity and the regioselectivity of its reactions, particularly nucleophilic aromatic substitution (SNAr), which is common for chloropyrimidines.

Frontier Molecular Orbital (FMO) Theory and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com For this compound, the distribution and energies of these orbitals dictate its behavior as an electrophile.

The pyrimidine (B1678525) ring, being electron-deficient, is susceptible to nucleophilic attack. The two chlorine atoms are strong electron-withdrawing groups, further lowering the energy of the LUMO and making the ring more reactive toward nucleophiles. The LUMO's spatial distribution indicates the most likely sites for nucleophilic attack. In 2,4-dichloropyrimidines, the LUMO coefficients are generally largest at the C4 and C2 positions. DFT calculations on the analogous 2,4-dichloroquinazoline (B46505) system have shown that the carbon at the 4-position has a higher LUMO coefficient, making it the more electrophilic site and thus more susceptible to nucleophilic attack. mdpi.com This preferential reactivity at the C4 position is a common feature in related heterocyclic systems. mdpi.com

The electron density distribution, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. The carbon atoms bonded to the chlorine atoms (C2 and C4) would exhibit significant positive partial charges, marking them as electrophilic centers. The cyclohexyl group, being an alkyl group, is a weak electron-donating group and has a smaller electronic influence compared to the halogens.

Table 1: Key Concepts of FMO Theory in Reactivity Analysis

Concept Description Relevance to this compound
HOMO Highest Occupied Molecular Orbital; acts as an electron donor. The HOMO of a reacting nucleophile will interact with the pyrimidine's LUMO.
LUMO Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. youtube.com The low-energy LUMO of the pyrimidine ring makes it a good electrophile. The largest LUMO lobes are expected at the C2 and C4 positions.
Energy Gap The energy difference between the HOMO and LUMO. A smaller HOMO-LUMO gap generally indicates higher reactivity.

| Electron Density | The distribution of electrons within the molecule. | High positive partial charges are expected on C2 and C4, making them susceptible to nucleophilic attack. |

Calculation of Reaction Energy Profiles and Transition States

To gain a deeper understanding of regioselectivity, computational chemists calculate the complete reaction energy profile for nucleophilic substitution at both the C2 and C4 positions. youtube.com This involves identifying the structures and energies of the reactants, intermediates (like the Meisenheimer complex), transition states, and products. youtube.comdiva-portal.org

The reaction pathway with the lower activation energy (the energy barrier of the highest transition state) will be the kinetically favored one. youtube.com For reactions on 2,4-disubstituted pyrimidines and related heterocycles, the substitution at the C4 position is often found to have a lower activation barrier than substitution at the C2 position. mdpi.com This is attributed to the greater stabilization of the negative charge in the transition state leading to the C4-substituted product. By modeling these pathways, the preference for C4 substitution can be quantified and explained. mdpi.com

Molecular Docking and Ligand-Protein Interaction Studies (focused on the pyrimidine scaffold in general)

These studies provide valuable insights into the specific interactions that stabilize the ligand-protein complex. Common interactions for the pyrimidine scaffold include:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Amine substituents, often present on therapeutic pyrimidines, can act as hydrogen bond donors. acs.org These hydrogen bonds frequently occur with residues in the "hinge region" of kinase active sites, a crucial interaction for inhibitory activity. acs.org

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe) and tyrosine (Tyr) in the binding pocket. acs.org

Hydrophobic Interactions: Substituents on the pyrimidine ring play a critical role. The cyclohexyl group of this compound, for instance, would be expected to form favorable hydrophobic interactions within a nonpolar pocket of a protein active site. acs.org The chlorine atoms could also participate in halogen bonding or other specific interactions.

Docking studies on various pyrimidine derivatives have successfully predicted their binding modes and helped rationalize their structure-activity relationships (SAR). acs.orgnih.gov For example, docking of pyrimidine derivatives into the active site of dihydrofolate reductase (DHFR) has revealed key binding interactions that explain their antibacterial activity. nih.gov

Prediction of Chemical Transformations and Reaction Outcomes

Computational models are increasingly used to predict the outcomes of chemical reactions, moving beyond just reactivity and regioselectivity. youtube.com For substituted pyrimidines, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the products and yields of various transformations. mdpi.com

These data-driven models use machine learning algorithms trained on large datasets of known reactions. mdpi.com By representing the reactants and reagents as numerical descriptors, the model learns the complex patterns that govern chemical reactivity. mdpi.com Such an approach could be used to predict the most likely outcome of reacting this compound with a diverse range of nucleophiles under different conditions, accelerating the discovery of new synthetic routes and novel derivatives. nih.gov This strategy complements QM-based predictions by capturing broader trends from experimental data. mdpi.com

Conformational Analysis of the Cyclohexyl Substituent

The cyclohexyl group attached to the pyrimidine ring is not static; it can adopt several conformations, with the "chair" conformation being the most stable and lowest in energy. libretexts.orgsaskoer.ca The chair conformation eliminates virtually all angle strain and torsional strain. libretexts.org

Table 2: Conformational States of Cyclohexane

Conformation Relative Energy (approx. kcal/mol) Key Features
Chair 0 Staggered bonds, no angle or torsional strain. Most stable form. libretexts.org
Twist-Boat 5.5 Less steric and torsional strain than the boat form.
Boat 6.9 Eclipsing bonds and steric hindrance ("flagpole" hydrogens). Unstable. libretexts.org

| Half-Chair | 10.8 | High angle and torsional strain. Transition state between chair and twist-boat. libretexts.org |

Applications of 2,4 Dichloro 5 Cyclohexylpyrimidine in Advanced Organic Synthesis

Utility as a Precursor for Diverse Pyrimidine-Based Chemical Entities

Theoretically, the two chlorine atoms of 2,4-dichloro-5-cyclohexylpyrimidine (B6257276) can be displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols. This would allow for the synthesis of a diverse library of 2,4-disubstituted-5-cyclohexylpyrimidines. The bulky cyclohexyl group at the 5-position may exert steric and electronic effects on the reactivity of the C2 and C4 positions, potentially influencing the regioselectivity of substitution reactions compared to smaller substituents. No published studies were found that specifically document the transformation of this compound into other pyrimidine-based entities.

Intermediacy in the Synthesis of Pharmacologically Relevant Compounds (e.g., as a scaffold)

The pyrimidine (B1678525) core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Dichloropyrimidines often serve as key intermediates in the synthesis of these pharmacologically active molecules. While it is plausible that this compound could serve as a scaffold to build novel drug candidates, there is currently no specific research demonstrating its use for this purpose. The lipophilic nature of the cyclohexyl group could be explored for its potential to interact with hydrophobic pockets in biological targets.

Role in the Development of Agrochemicals and Material Science Precursors

Substituted pyrimidines are also important in the field of agrochemicals, exhibiting herbicidal, fungicidal, and insecticidal activities. Furthermore, the unique electronic and structural properties of pyrimidine derivatives make them candidates for applications in material science, such as in the development of organic light-emitting diodes (OLEDs) or other functional materials. At present, there is no literature available that details the use of this compound in either the development of new agrochemicals or as a precursor for materials science.

Integration into Multi-component Reaction Sequences and Convergent Syntheses

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. Dihalogenated heterocycles can be valuable substrates in MCRs. Similarly, convergent synthesis, a strategy that involves the separate synthesis of fragments of a complex molecule followed by their assembly, often relies on versatile building blocks. While the structure of this compound suggests potential for its use in such advanced synthetic strategies, no studies have been published that demonstrate its integration into multi-component or convergent synthesis schemes.

Emerging Research Directions and Future Perspectives for 2,4 Dichloro 5 Cyclohexylpyrimidine

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of 2,4-dichloropyrimidines often involves the use of phosphorus oxychloride (POCl3) and an amine base, which can present environmental and handling challenges. arkat-usa.orgresearchgate.net Future research into the synthesis of 2,4-dichloro-5-cyclohexylpyrimidine (B6257276) will likely prioritize the development of greener and more efficient methodologies.

Key areas of exploration may include:

Catalytic Chlorination: Moving away from stoichiometric chlorinating agents like POCl3 towards catalytic systems could significantly improve the sustainability of the synthesis. This might involve novel catalysts that can efficiently chlorinate the pyrimidine (B1678525) ring with higher atom economy and reduced waste generation.

Alternative Reagents: The use of less hazardous and more environmentally benign chlorinating agents is a probable avenue of investigation. For instance, processes using reagents like triphosgene (B27547) in the presence of a tertiary amine catalyst have been developed for similar compounds, offering benefits such as milder reaction conditions and reduced corrosive waste. google.com

Waste Reduction and Valorization: For existing processes, a focus on the recovery and reuse of reagents and solvents, as well as the valorization of by-products, is anticipated. For example, methods for the recovery of N,N-dimethylaniline (DMA) from wastewater have been explored in related syntheses. researchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The two chlorine atoms on the pyrimidine ring of this compound are susceptible to nucleophilic substitution, making it a valuable scaffold for generating a diverse range of derivatives. Future research is expected to delve into novel reactivity patterns and catalytic transformations to exploit this feature.

Potential research directions include:

Regioselective Substitutions: Developing highly regioselective methods to substitute either the C2 or C4 chlorine atom will be crucial for the controlled synthesis of complex molecules. The regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines is influenced by the electronic nature of the substituent at the C5 position and the nucleophile itself. researchgate.net Understanding the impact of the cyclohexyl group on this selectivity will be a key research question.

Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to this compound would open up avenues for the synthesis of highly functionalized pyrimidines with carbon-carbon and carbon-nitrogen bonds.

Photoredox Catalysis: Light-mediated reactions represent a growing area in organic synthesis. The use of photoredox catalysis could enable novel transformations of this compound under mild conditions, potentially leading to the discovery of new reactivity patterns that are not accessible through traditional thermal methods. researchgate.net

Computational Design of New Derivatives and Reaction Pathways

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can accelerate the discovery of new derivatives and the optimization of reaction pathways.

Future computational studies are likely to focus on:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for nucleophilic attack and to understand the factors governing the regioselectivity of substitution reactions. This can guide the rational design of experiments.

Virtual Screening for Bioactive Derivatives: If this compound is explored as a scaffold for medicinal chemistry, computational docking studies can be used to screen virtual libraries of its derivatives against biological targets, prioritizing compounds for synthesis and testing.

Mechanism Elucidation: Computational modeling can provide detailed insights into the mechanisms of known and novel reactions, helping to optimize reaction conditions and to design more efficient catalytic systems.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comuc.pt The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a logical future step.

This would involve:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself, which could lead to higher yields, improved purity, and safer handling of hazardous reagents.

Automated Derivatization: Using automated flow platforms to rapidly synthesize libraries of derivatives from this compound by sequentially introducing different nucleophiles and reagents. This would be particularly valuable for medicinal chemistry applications.

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., NMR, IR, mass spectrometry) and purification modules into the flow system to enable real-time reaction monitoring and the direct isolation of pure products.

Investigation of Stereoselective Syntheses of Pyrimidine Derivatives from This Compound

The introduction of new chiral centers during the derivatization of this compound is a key consideration, especially for applications in life sciences where stereochemistry is often critical. Future research will likely focus on the development of stereoselective synthetic methods.

Areas for investigation include:

Chiral Nucleophiles: The use of chiral amines, alcohols, and other nucleophiles to introduce stereocenters in a controlled manner. The stereoselectivity of such reactions would need to be carefully investigated. masterorganicchemistry.com

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of reactions, such as asymmetric cross-coupling or hydrogenation of derivatives.

Diastereoselective Reactions: For derivatives that already contain a chiral center, investigating the diastereoselectivity of subsequent reactions will be important for the synthesis of single diastereomers. masterorganicchemistry.com

While direct research on this compound is currently limited, the foundation of knowledge from related pyrimidine chemistry provides a clear roadmap for future investigations. The pursuit of more sustainable synthetic methods, the exploration of novel reactivity, the application of computational tools, the integration into automated platforms, and the development of stereoselective transformations will undoubtedly unlock the full potential of this versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-5-cyclohexylpyrimidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution on a pyrimidine core. For example, chlorination of 5-cyclohexylpyrimidine derivatives using POCl₃ or PCl₃ under reflux conditions is common. Reaction optimization should focus on:

  • Temperature : Elevated temperatures (~110–120°C) improve chlorination efficiency but may increase side reactions.
  • Solvent : Non-polar solvents (e.g., toluene) minimize hydrolysis of chlorinating agents .
  • Catalysts : Lewis acids like ZnCl₂ can enhance regioselectivity for dichloro-substitution .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. To resolve:

  • Reproduce synthesis under strictly anhydrous conditions (trace moisture alters crystallization).
  • Perform differential scanning calorimetry (DSC) to identify polymorphs .
  • Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What are the recommended storage conditions to ensure long-term stability?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber glass vials. Avoid exposure to humidity, as hydrolytic degradation of chloro groups can occur, forming hydroxylated byproducts .

Advanced Research Questions

Q. How can the reactivity of this compound be leveraged to synthesize derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Selective Substitution : The 2- and 4-chloro groups exhibit distinct reactivity. Use Suzuki-Miyaura coupling at the 4-position with aryl boronic acids under Pd catalysis, while preserving the 2-chloro group for later functionalization .
  • Cyclohexyl Modification : Hydrogenate the cyclohexyl ring (PtO₂ catalyst) to study conformational effects on bioactivity .
    • Analytical Validation : Confirm regiochemistry via NOESY NMR and X-ray crystallography.

Q. What strategies address contradictory biological activity data (e.g., antiviral vs. anticancer) in literature?

  • Methodological Answer :

  • Assay Standardization : Re-test the compound in unified cell lines (e.g., HEK293 for cytotoxicity, Huh7 for antiviral activity) with controlled protocols .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to compare activity cliffs across datasets and identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can computational modeling predict interaction mechanisms with biological targets like kinases or viral proteases?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., HIV-1 protease PDB:1HPV). Focus on halogen bonding between chloro groups and backbone carbonyls .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes and identify key residues for mutagenesis validation .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC₅₀ < 10 µM) while others show negligible effects?

  • Resolution Framework :

  • Cell Line Variability : Test across panels (NCI-60) to identify lineage-specific sensitivity.
  • Metabolic Activation : Pre-incubate with liver microsomes (CYP450 enzymes) to assess prodrug potential .
  • Solubility Limits : Use dynamic light scattering (DLS) to quantify aggregation at high concentrations .

Q. How to interpret conflicting regioselectivity outcomes in nucleophilic substitution reactions?

  • Resolution Framework :

  • Kinetic vs. Thermodynamic Control : Vary reaction time and temperature. Early timepoints favor kinetic products (e.g., 4-substitution), while extended heating shifts to thermodynamic products .
  • Steric Maps : Generate electrostatic potential surfaces (MEP) via Gaussian to predict nucleophile attack sites .

Experimental Design Tables

Parameter Optimization Range Key References
Chlorination Efficiency110–120°C, POCl₃, 6–8 hrs
Suzuki Coupling YieldPd(PPh₃)₄, K₂CO₃, 80°C, 12 hrs
Cytotoxicity Assay48–72 hrs incubation, MTT assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.